N-Ethyl-O-toluenesulfonamide

Catalog No.
S1513935
CAS No.
1077-56-1
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-O-toluenesulfonamide

CAS Number

1077-56-1

Product Name

N-Ethyl-O-toluenesulfonamide

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

InChI Key

NATWUQFQFMZVMT-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=CC=C1C

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C

Synthesis and Characterization:

N-Ethyl-O-toluenesulfonamide is a well-known organic compound with the chemical formula C₉H₁₃NO₂S. Its synthesis has been reported in several scientific papers, with various methods employed, including the reaction of o-toluenesulfonyl chloride with ethylamine []. These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications:

While the specific scientific research applications of N-Ethyl-O-toluenesulfonamide are limited, its structural features have led to investigations of its potential uses in various fields:

  • Crystal engineering

    The molecule's hydrogen bond donor and acceptor functionalities make it a potential candidate for constructing supramolecular assemblies through self-assembly processes [].

  • Material science

    Research suggests N-Ethyl-O-toluenesulfonamide can be incorporated into polymer matrices to enhance their thermal and mechanical properties [].

  • Biological studies

    Preliminary studies have explored the potential use of N-Ethyl-O-toluenesulfonamide as a precursor for the synthesis of biologically active molecules, although further research is needed to confirm its efficacy [].

N-Ethyl-O-toluenesulfonamide is an organic compound classified as an amide, with the molecular formula C9H13NO2SC_9H_{13}NO_2S and a molecular weight of 199.27 g/mol. It appears as a viscous, slightly yellow liquid and is characterized by its low solubility in water, with a solubility of less than 0.01 g/100 mL at 18 °C . This compound is often utilized in various industrial applications due to its properties as a plasticizer and resin carrier.

A Safety Data Sheet (SDS) for NETS is available []. While specific data on toxicity is limited, the SDS suggests it should be handled with care as a potential irritant. It's recommended to wear appropriate personal protective equipment (PPE) when handling the compound [].

Typical of amides:

  • Reactivity with Azo and Diazo Compounds: It can react with azo and diazo compounds, leading to the formation of toxic gases .
  • Combustion: The combustion of this compound generates mixed oxides of nitrogen (NOx) .
  • Dehydration Reactions: When mixed with dehydrating agents like phosphorus pentoxide or thionyl chloride, it can yield corresponding nitriles .
  • Basicity: As a weak base, it may react with strong acids to form salts, exhibiting acidic properties under certain conditions .

N-Ethyl-O-toluenesulfonamide has been noted for its potential biological effects. Studies indicate that it may cause skin irritation and other allergic reactions upon contact. Long-term exposure to high concentrations can lead to respiratory issues and other serious health effects, including inflammation of the skin and potential damage to lung function . Furthermore, it has been identified as a contact allergen in patch testing scenarios .

The synthesis of N-Ethyl-O-toluenesulfonamide typically involves the reaction of toluenesulfonyl chloride with ethylamine. This process yields a mixture of O- and P-isomers, which can be further purified depending on the desired application . The general reaction can be summarized as follows:

Toluene Sulfonyl Chloride+EthylamineN Ethyl O toluenesulfonamide\text{Toluene Sulfonyl Chloride}+\text{Ethylamine}\rightarrow \text{N Ethyl O toluenesulfonamide}

N-Ethyl-O-toluenesulfonamide is widely used across various industries:

  • Plasticizers: It serves as a plasticizer in polyamide resins and cellulose-based materials, enhancing flexibility and durability .
  • Coatings and Adhesives: The compound is compatible with hot melt adhesives and coatings, making it valuable in manufacturing processes .
  • Pharmaceuticals: It is utilized in the formulation of certain pharmaceuticals due to its chemical properties .
  • Electroplating Solutions: The compound finds applications in electroplating, contributing to the quality of metal coatings .

Research indicates that N-Ethyl-O-toluenesulfonamide may interact with various biological systems, particularly in relation to its allergenic potential. Studies have shown that exposure can lead to contact dermatitis and respiratory issues in sensitive individuals. Additionally, its interactions with other chemicals during industrial processes necessitate careful handling to avoid hazardous reactions, particularly when combined with strong reducing agents .

N-Ethyl-O-toluenesulfonamide shares structural similarities with several other sulfonamide compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Properties
N-Ethyl-P-toluenesulfonamideC9H13NO2SUsed primarily in resin applications; exhibits similar reactivity but different biological effects .
N-Methyl-O-toluenesulfonamideC9H11NO2SExhibits lower toxicity; used in similar applications but less prevalent in pharmaceuticals .
N,N-Diethyl-Toluene SulfonamideC11H15N2O2SMore complex structure; used as a surfactant; different solubility characteristics .

N-Ethyl-O-toluenesulfonamide's unique combination of chemical properties makes it particularly valuable in industrial applications while also posing specific health risks that necessitate careful handling. Its versatility as a plasticizer and resin carrier sets it apart from similar compounds, making it an important subject for further research into its applications and safety profiles.

Physical Description

Liquid

XLogP3

1.6

UNII

6Y8J5WET03

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 21 of 54 companies with hazard statement code(s):;
H311 (85.71%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1077-56-1

Wikipedia

N-ethyl-O-toluenesulfonamide

Use Classification

Cosmetics -> Film forming; Plasticiser

Methods of Manufacturing

REACTION OF TOLUENESULFONYL CHLORIDE WITH ETHYLAMINE PRODUCES A MIXT OF O- & P-ISOMERS

General Manufacturing Information

Plastics product manufacturing
Printing ink manufacturing
Benzenesulfonamide, N-ethyl-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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